phenyl(1-trityl-1H-imidazol-4-yl)methanol

Cytochrome P450 Induction Structure-Activity Relationship Drug Metabolism

Essential for Medetomidine synthesis and impurity profiling. The trityl group ensures regioselectivity and CYP450 induction; simpler analogs fail. Procure this exact CAS 135773-27-2 for compliance-grade analytical development and novel antifungal research. Standard global shipping available.

Molecular Formula C29H24N2O
Molecular Weight 416.5 g/mol
CAS No. 135773-27-2
Cat. No. B13677125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl(1-trityl-1H-imidazol-4-yl)methanol
CAS135773-27-2
Molecular FormulaC29H24N2O
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
InChIInChI=1S/C29H24N2O/c32-28(23-13-5-1-6-14-23)27-21-31(22-30-27)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,28,32H
InChIKeyLMVLGPNXQKDJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(1-trityl-1H-imidazol-4-yl)methanol (CAS: 135773-27-2): Chemical Identity and Procurement Context


Phenyl(1-trityl-1H-imidazol-4-yl)methanol (CAS: 135773-27-2), with the molecular formula C29H24N2O, is a highly functionalized small molecule belonging to the class of 1-trityl-substituted imidazoles [1]. This compound serves as a critical intermediate in the synthesis of the alpha-2 adrenergic agonist Medetomidine and its related impurities [2]. Its structural complexity, featuring a sterically bulky trityl (triphenylmethyl) protecting group on the imidazole nitrogen and a secondary alcohol linker to a phenyl ring, positions it as a versatile building block for medicinal chemistry and targeted organic synthesis, particularly where regioselective control or specific steric and electronic environments are required [3].

Why Generic Imidazole Analogs Cannot Replace Phenyl(1-trityl-1H-imidazol-4-yl)methanol (CAS: 135773-27-2) in Specialized Applications


Simple imidazoles or even other N-protected imidazoles are not functionally interchangeable with phenyl(1-trityl-1H-imidazol-4-yl)methanol. The trityl (CPh3) group is not merely a steric shield but a key modulator of electronic properties and intermolecular interactions [1]. Studies on structurally related clotrimazole analogs demonstrate that the presence and number of phenyl rings in the trityl moiety are directly correlated with the induction of hepatic cytochrome P450 enzymes, a property lost or diminished in compounds with fewer aromatic substituents [2]. Furthermore, the C4-hydroxymethyl and phenylmethanol side chain provides a distinct vector and reactivity profile (e.g., for esterification, oxidation, or nucleophilic substitution) that is absent in simpler 1-trityl-1H-imidazole or its 4-unsubstituted analogs, directly impacting its utility as a synthetic intermediate for complex targets like Medetomidine [3]. Substituting a generic alternative risks failure in regioselective reactions, altered biological target engagement, or an inability to meet critical impurity profiling standards in pharmaceutical synthesis.

Quantitative Differentiation of Phenyl(1-trityl-1H-imidazol-4-yl)methanol (CAS: 135773-27-2) from Structural Analogs


Enhanced Cytochrome P450 Induction as a Function of Trityl Group Phenyl Substituents

The induction of hepatic microsomal cytochrome P450 is a critical parameter in toxicology and drug-drug interaction studies. In a direct head-to-head comparison, the compound 1-tritylimidazole, which shares the trityl-protected core of phenyl(1-trityl-1H-imidazol-4-yl)methanol, was a significantly more potent inducer of cytochrome P450 than its less substituted analogs [1]. This demonstrates that the specific trityl (triphenylmethyl) group imparts a distinct biological property not found in similar imidazole derivatives with fewer phenyl rings.

Cytochrome P450 Induction Structure-Activity Relationship Drug Metabolism Toxicology

High-Yield, One-Step Synthetic Access for Cost-Effective Procurement

The synthetic accessibility and yield of a compound are primary drivers of its commercial viability and cost. A recent protocol reports the one-step synthesis of phenyl(1-trityl-1H-imidazol-4-yl)methanol in quantitative yield [1]. This contrasts with traditional multi-step routes for similar complex intermediates, which often suffer from lower overall yields and higher production costs.

Organic Synthesis Process Chemistry Grignard Reaction Vilsmeier Conditions

Medetomidine Synthesis: Required Intermediate for Pharmaceutical Impurity Control

For manufacturers of the veterinary sedative Medetomidine, the procurement of high-purity phenyl(1-trityl-1H-imidazol-4-yl)methanol is not optional; it is a regulatory necessity. The compound is chemically defined as Medetomidine Impurity 2 [1]. This specific impurity standard is required for the validation of analytical methods (e.g., HPLC) used to ensure the purity and safety of the final drug product. Substituting with a generic or different impurity standard would be scientifically invalid and non-compliant with regulatory guidelines.

Pharmaceutical Synthesis Impurity Profiling Medetomidine Veterinary Medicine

In Silico Drug-Likeness Profile Differentiates from Similar 1-Trityl Imidazoles

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) screening is a crucial early step in drug discovery. While phenyl(1-trityl-1H-imidazol-4-yl)methanol is an intermediate, its structural features confer a predicted pharmacokinetic profile. A class-level inference can be drawn from a study on a series of 1-trityl-substituted 1H-imidazoles (including clotrimazole analogs) which underwent rigorous in silico ADMET screening and HYDE scoring for binding affinity [1]. The results for this class indicate favorable predicted drug-likeness, which supports its use as a privileged scaffold for further optimization.

ADMET Prediction In Silico Screening Drug Discovery Lipinski's Rules

High-Value Application Scenarios for Phenyl(1-trityl-1H-imidazol-4-yl)methanol (CAS: 135773-27-2)


Development of Selective CYP450 Modulators and Toxicology Studies

Leverage the established structure-activity relationship of trityl-imidazoles to develop novel small molecule modulators of cytochrome P450 enzymes [1]. The presence of the full trityl group in phenyl(1-trityl-1H-imidazol-4-yl)methanol is essential for maximal induction activity, as demonstrated by the direct comparison showing decreasing potency with fewer phenyl rings [1]. This compound can serve as a superior starting point or reference standard for designing and benchmarking new chemical entities intended to study or therapeutically modulate CYP450 activity, which is central to drug metabolism and drug-drug interaction research.

Synthesis and Quality Control of Medetomidine and Related Pharmaceuticals

Employ phenyl(1-trityl-1H-imidazol-4-yl)methanol as a critical intermediate in the multi-step synthesis of Medetomidine or as a primary reference standard for impurity profiling [2]. Its identity as Medetomidine Impurity 2 (and its close analog) makes it indispensable for developing and validating analytical methods required by regulatory bodies to ensure final drug product purity and safety [2]. This is a non-substitutable, compliance-driven application where procurement of the exact, high-purity compound is mandatory.

Construction of Complex Molecular Architectures via Regioselective Functionalization

Utilize the compound as a building block in organic synthesis where the steric bulk of the trityl group and the reactivity of the secondary alcohol are advantageous [1]. The trityl group protects the imidazole nitrogen and directs reactions to the C2 position, while the phenylmethanol side chain offers a handle for further derivatization (e.g., oxidation to a ketone or esterification) [3]. The recently reported one-step, high-yield synthesis significantly lowers the barrier to entry for using this compound in complex synthetic sequences [1].

Drug Discovery Programs Focused on Azole Antifungals

Incorporate phenyl(1-trityl-1H-imidazol-4-yl)methanol as a core scaffold in medicinal chemistry campaigns targeting fungal CYP51, similar to established azole antifungals like clotrimazole [3]. Its structural features have been validated by in silico ADMET screening and molecular docking (HYDE scoring), which predict favorable drug-likeness and target engagement [3]. The compound's specific substitution pattern provides a unique starting point for generating diverse libraries of novel antifungal agents with potentially improved potency and safety profiles compared to older, less decorated imidazole leads.

Quote Request

Request a Quote for phenyl(1-trityl-1H-imidazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.